molecular formula C16H14N2O B11033586 6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one

6-Methyl-4-methylene-3-phenyl-3,4-dihydro-1H-quinazolin-2-one

Cat. No.: B11033586
M. Wt: 250.29 g/mol
InChI Key: LQONTBXCWPVGHE-UHFFFAOYSA-N
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Description

6-METHYL-4-METHYLENE-3-PHENYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-METHYLENE-3-PHENYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Benzylamine, acetic anhydride, and appropriate aldehydes.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-METHYLENE-3-PHENYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the methylene group to a methyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different functional groups, while substitution reactions could introduce various substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-METHYL-4-METHYLENE-3-PHENYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE would depend on its specific biological target. Generally, quinazolinones can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    4-Methylquinazolinone: A derivative with a methyl group at the 4-position.

    3-Phenylquinazolinone: A derivative with a phenyl group at the 3-position.

Uniqueness

6-METHYL-4-METHYLENE-3-PHENYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE is unique due to the presence of both methyl and methylene groups, which can influence its chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

6-methyl-4-methylidene-3-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C16H14N2O/c1-11-8-9-15-14(10-11)12(2)18(16(19)17-15)13-6-4-3-5-7-13/h3-10H,2H2,1H3,(H,17,19)

InChI Key

LQONTBXCWPVGHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3

Origin of Product

United States

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